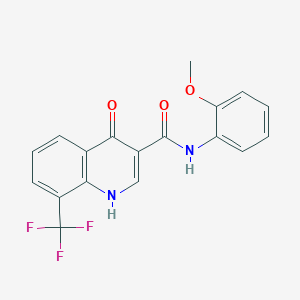

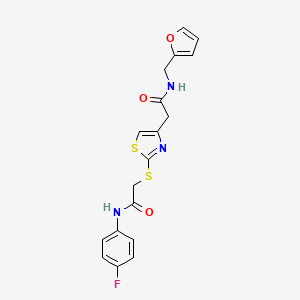

![molecular formula C17H13N5 B2614028 4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine CAS No. 685106-69-8](/img/structure/B2614028.png)

4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine

Overview

Description

The compound “4-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-2-pyrimidinylamine” is a complex organic molecule that contains a benzimidazole ring and a pyrimidine ring. Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in drug discovery . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzimidazole ring and the pyrimidine ring in separate steps, followed by their connection via an appropriate linker . The exact synthetic route would depend on the specific substituents and functional groups present in the final compound .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole and pyrimidine rings, both of which are aromatic and contribute to the compound’s stability and reactivity . The exact structure would depend on the specific substituents and functional groups present .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the benzimidazole and pyrimidine rings. These rings can participate in a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and various types of cycloaddition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzimidazole and pyrimidine rings. For example, these rings would likely contribute to the compound’s solubility, melting point, and boiling point .Scientific Research Applications

Antimicrobial Activity

A novel series of compounds including 4-(1H-benzo[d]imidazol-2-yl)-6-phenyl-2-pyrimidinamines were synthesized and used to find their antimicrobial activity against various microorganisms, showcasing the potential of these compounds in addressing microbial infections (Kunduru, Reddy, & Boche, 2014).

Optical and Material Applications

Two solution-processible bipolar molecules, tris(3′-(1-phenyl-1H-benzimidazol-2-yl)biphenyl-4-yl)amine (TBBI) and its variant, were created for applications in phosphorescent organic light-emitting diodes (OLEDs), demonstrating the chemical’s utility in electronic and optical applications (Ge et al., 2008).

Polymer Science

Novel unsymmetric diamine isomers containing 4-phenoxy aniline and benzimidazole moieties were synthesized and utilized to create a new series of poly (benzimidazole imide)s (PBIPIs). These polymers exhibited excellent thermal stability, high glass-transition temperatures, and good mechanical properties, indicating their suitability for high-performance material applications (Sidra et al., 2018).

Luminescent Properties for Coordination Polymers

A novel bridging asymmetric benzimidazole ligand was used to construct three isomorphous two-dimensional coordination polymers with notable luminescent properties, suggesting potential applications in lighting or display technologies (Zhang, Ma, & Liu, 2013).

Anticancer Properties

A series of pyrazolo[3,4-d]pyrimidines possessing 4-(1H-benzimidazol-2-yl)-phenylamine moiety showed potent and broad spectrum anticancer activities, providing a basis for further development of therapeutic agents for cancer treatment (Singla et al., 2017).

Mechanism of Action

Target of Action

Benzimidazole derivatives, which this compound is a part of, are known to interact with a variety of biological targets due to their wide-ranging biological activities .

Mode of Action

It’s worth noting that benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Benzimidazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Benzimidazole derivatives are known to have a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Cellular Effects

Some benzimidazole derivatives have been found to have high cytotoxic activities on cell lines such as HepG2, DLD-1, and MDA-MB-231 .

Molecular Mechanism

Some benzimidazole compounds have been found to bind to DNA grooves and have peroxide mediated DNA-cleavage properties .

Temporal Effects in Laboratory Settings

Some benzimidazole derivatives have been found to show changes in their effects over time .

Dosage Effects in Animal Models

Some benzimidazole derivatives have been found to attenuate morphine-induced thermal hyperalgesia and mechanical allodynia .

Metabolic Pathways

Some benzimidazole derivatives have been found to interact with various enzymes .

Transport and Distribution

Some benzimidazole derivatives have been found to be highly soluble in water and other polar solvents .

Subcellular Localization

Some benzimidazole derivatives have been found to interact with proteins and enzymes .

Properties

IUPAC Name |

4-[4-(benzimidazol-1-yl)phenyl]pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5/c18-17-19-10-9-14(21-17)12-5-7-13(8-6-12)22-11-20-15-3-1-2-4-16(15)22/h1-11H,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVCVRYPQNBZKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C4=NC(=NC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801327968 | |

| Record name | 4-[4-(benzimidazol-1-yl)phenyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818920 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

685106-69-8 | |

| Record name | 4-[4-(benzimidazol-1-yl)phenyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801327968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

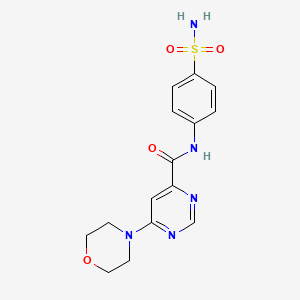

![3-chloro-4-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B2613946.png)

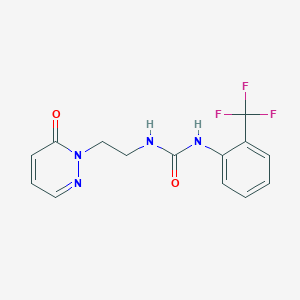

![5-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2613951.png)

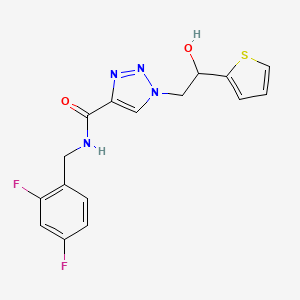

![6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine](/img/structure/B2613953.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2613955.png)

![N-cyclohexyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2613957.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide](/img/structure/B2613958.png)

![6-[[4-(2,5-dimethylphenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2613959.png)

![1,3-dimethyl-5-((4-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-{[(2-chloro-4-fluorophenyl)(4-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2613965.png)